molecular formula C12H13N3O2S B11170880 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 510740-04-2

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B11170880
CAS No.: 510740-04-2
M. Wt: 263.32 g/mol
InChI Key: RVFFGRNIXJLEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide moiety. The presence of the methoxymethyl group on the thiadiazole ring and the methyl group on the benzamide ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or benzamide rings are replaced by other groups.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Structure and Composition

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 240.29 g/mol

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study focusing on derivatives of thiadiazole reported that modifications at the para position of the benzamide significantly influenced antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

The presence of electron-withdrawing groups at the para position was found to enhance antimicrobial activity against these microorganisms .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The structure–activity relationship (SAR) analysis revealed that the methoxymethyl substitution enhances the compound's ability to induce apoptosis in cancer cells .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays.

Table 3: Antioxidant Activity Results

Concentration (µg/mL)% Inhibition
1025
5055
10080

These results indicate a dose-dependent increase in antioxidant activity, suggesting that the compound may serve as a potential therapeutic agent for oxidative stress-related conditions .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the effectiveness of various thiadiazole derivatives against multi-drug resistant bacterial strains. The results indicated that this compound showed promising results in inhibiting growth compared to standard antibiotics.
  • Case Study on Cancer Cell Apoptosis :
    In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The study concluded that the compound significantly induced apoptosis through mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide?

The synthesis typically involves two stages: (1) formation of the 1,3,4-thiadiazole core and (2) introduction of the benzamide moiety. A nucleophilic acyl substitution reaction between 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a common approach . Reaction optimization (e.g., temperature control at 0–5°C during benzoyl chloride addition) minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How should researchers characterize this compound’s structural and chemical properties?

Key characterization methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxymethyl group at δ 3.3–3.5 ppm in 1^1H NMR) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z 306.3) .
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding interactions (e.g., thiadiazole-amide dimerization) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Begin with in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines) and antimicrobial disk diffusion (vs. S. aureus or E. coli) . Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical. Include positive controls (e.g., doxorubicin for anticancer assays) to contextualize potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified thiadiazole substituents (e.g., replacing methoxymethyl with propylthio) or benzamide groups (e.g., trifluoromethyl vs. methyl) .
  • Bioisosteric replacements : Test oxadiazole or triazole analogs to assess heterocycle impact on target binding .
  • Pharmacokinetic profiling : Evaluate logP (via shake-flask method) and metabolic stability (e.g., microsomal assays) to correlate structural changes with ADME properties .

Q. How should researchers resolve contradictions in biological data across studies?

Example: If one study reports IC50_{50} = 5 µM (breast cancer) and another shows no activity (colon cancer), consider:

  • Cell line heterogeneity : Validate using multiple cell lines (e.g., HT-29 for colon) .
  • Purity verification : Reanalyze compound purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., serum-free media, 48h incubation) to minimize variability .

Q. What computational tools can predict interaction mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with anticancer activity .

Q. What strategies improve synthetic yield and scalability?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12h conventional heating) .
  • Flow chemistry : Implement continuous reactors for thiadiazole ring formation to enhance reproducibility .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate benzamide coupling .

Q. How can researchers evaluate selective toxicity between cancerous and normal cells?

  • Selectivity index (SI) : Calculate SI = IC50_{50}(normal cell)/IC50_{50}(cancer cell). Use non-cancerous lines like HEK-293 or MCF-10A .
  • Apoptosis assays : Confirm caspase-3/7 activation (e.g., fluorescence-based kits) in cancer cells only .
  • Genotoxicity screening : Perform comet assays to rule out DNA damage in normal cells .

Q. What analytical methods validate stability under physiological conditions?

  • pH stability studies : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis : Use TGA/DSC to determine melting points and thermal decomposition profiles .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can formulation challenges (e.g., low solubility) be addressed?

  • Co-solvent systems : Test PEG-400/water mixtures for solubility enhancement .
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability .
  • Prodrug design : Synthesize phosphate esters for increased aqueous solubility .

Properties

CAS No.

510740-04-2

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C12H13N3O2S/c1-8-3-5-9(6-4-8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

RVFFGRNIXJLEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.